molecular formula C7H9N3 B13004027 5-Methylpicolinimidamide CAS No. 875401-87-9

5-Methylpicolinimidamide

Cat. No.: B13004027
CAS No.: 875401-87-9
M. Wt: 135.17 g/mol
InChI Key: KNRUGAPRPJNWOW-UHFFFAOYSA-N
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Description

5-Methylpicolinimidamide hydrochloride (CAS 875293-96-2) is a substituted pyridine derivative characterized by a methyl group at the 5-position of the pyridine ring and an imidamide functional group . The compound is supplied as the hydrochloride salt, a form that enhances its solubility and stability, making it a critical feature for various pharmaceutical and in-vitro research applications . With the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol, this compound serves as a versatile building block in medicinal chemistry . The presence of the imidamide group is a key structural motif that allows the molecule to form hydrogen bonds and other specific interactions with enzymes or receptors, potentially inhibiting or modulating their activity in biological systems . In scientific research, this compound hydrochloride is investigated as a key intermediate in the synthesis of more complex molecules. Its structure makes it a candidate for use in developing compounds with potential macrofilaricidal activity, as seen in related chemical analogues . Research into similar picolinamide and imidamide-containing compounds highlights their significance in drug discovery efforts, such as in the development of novel antifungal agents that target essential fungal proteins and in the creation of potent anticancer agents that inhibit specific kinase enzymes . This product is intended for research use only in laboratory settings such as in-vitro studies. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

875401-87-9

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

5-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H9N3/c1-5-2-3-6(7(8)9)10-4-5/h2-4H,1H3,(H3,8,9)

InChI Key

KNRUGAPRPJNWOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 5-Methylpicolinimidamide

The synthesis of this compound is a targeted process that begins with readily available precursors and involves the strategic formation of its characteristic imidamide moiety.

The primary starting material for the synthesis of this compound is 5-methylpyridine. This compound serves as the foundational pyridine (B92270) ring structure onto which the imidamide functional group is installed.

The synthesis proceeds through the reaction of 5-methylpyridine with cyanamide (B42294) (NH₂CN). This reaction requires the presence of a catalyst to proceed efficiently. Typically, a strong acid, such as hydrochloric acid, is employed as the catalyst to facilitate the addition of cyanamide to the pyridine derivative. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully optimized to maximize the yield of the desired product and minimize the formation of by-products.

The core of the synthesis is the formation of the imidamide group. The reaction between the 5-methylpyridine precursor and cyanamide, under acidic catalysis, leads to the construction of the picolinimidamide (B1582038) functional group. The imidamide group's ability to form hydrogen bonds and engage in other molecular interactions is a key aspect of its chemical nature.

Table 1: Key Components in the Synthesis of this compound

Component Role Chemical Name/Type
Starting Material Provides the core pyridine structure 5-methylpyridine
Reagent Source of the "-C(=NH)NH₂" group Cyanamide

| Catalyst | Facilitates the reaction | Strong Acid (e.g., HCl) |

To enhance stability and solubility, this compound is often converted into a salt form. nih.gov The most common strategy involves treatment with hydrochloric acid to produce this compound hydrochloride. Salt formation is a widely used technique in medicinal chemistry to improve the physicochemical properties of a compound, which can influence its handling and formulation. nih.gov The choice of a counterion, like chloride, is a critical step in developing the final, stable form of the compound. nih.gov

Derivatization Strategies of this compound

This compound can undergo further chemical reactions to create derivatives with modified properties. One such key strategy is oxidation.

Oxidation of this compound can lead to the formation of its corresponding N-oxide. This transformation involves the oxidation of a nitrogen atom within the molecule. The formation of N-oxides is a common metabolic pathway for many tertiary amines and can also be achieved through synthetic chemical means. google.com Common oxidizing agents used for such transformations include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄). The resulting N-oxide derivatives can exhibit different chemical and biological properties compared to the parent compound. google.comnih.gov

Table 2: Oxidation of this compound

Reaction Type Product Example Oxidizing Agents

| N-Oxidation | this compound N-oxide | Hydrogen Peroxide (H₂O₂), Potassium Permanganate (KMnO₄) |

Reduction Reactions

The reduction of the imidamide functional group in derivatives of picolinimidamide can lead to the formation of corresponding amines. While specific studies on this compound are not extensively documented, general methodologies for the reduction of amidines are applicable. One common approach involves the use of catalytic hydrogenation.

Another strategy for the reduction of amidines involves the use of hydride reagents. However, the conditions for these reactions need to be carefully controlled to avoid over-reduction or side reactions involving the pyridine ring.

A milder and more environmentally friendly approach for the reduction of amidoximes to amidines has been reported using potassium formate, which could be a potential two-step route to the parent amidine before reduction to the amine. rsc.org This method offers the advantage of avoiding harsh reagents and hydrogen gas. rsc.org

Reduction Method Reagents and Conditions Product Type Potential Applicability to this compound
Catalytic HydrogenationH₂, Pd/C, High pressure and temperatureAminePotentially applicable, but may also reduce the pyridine ring.
Hydride ReductionLiAlH₄ or NaBH₄Amine or intermediate productsConditions need optimization to ensure selectivity for the imidamide group.
Amidoxime Reduction1. Hydroxylamine (to form amidoxime) 2. Potassium formate, Pd/CAmidine (from nitrile precursor)An indirect but potentially green route to the amidine, which could then be reduced. rsc.org

This table is generated based on general principles of amidine reduction and may not represent experimentally verified methods for this compound.

Nucleophilic Substitution Reactions

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2 and C4). The presence of the electron-withdrawing nitrogen atom lowers the electron density of the ring, facilitating attack by nucleophiles. The imidamide group at the 2-position further activates the ring towards such substitutions.

Generally, nucleophilic substitution on the pyridine ring is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com For 2-substituted pyridines, such as this compound, nucleophilic attack is highly favored at the C4 and C6 positions. The presence of a good leaving group on the ring is typically required for these reactions to proceed efficiently.

Nucleophile Potential Reaction Site Reaction Conditions Expected Product
Alkoxide (e.g., MeO⁻)C4 or C6 (if a leaving group is present)Basic conditions4- or 6-Alkoxy-5-methylpicolinimidamide derivative
Amine (e.g., RNH₂)C4 or C6 (if a leaving group is present)Varies, can be base-catalyzed4- or 6-Amino-5-methylpicolinimidamide derivative
Thiolate (e.g., RS⁻)C4 or C6 (if a leaving group is present)Basic conditions4- or 6-Thioether-5-methylpicolinimidamide derivative

This table illustrates potential nucleophilic substitution reactions on a hypothetical this compound derivative bearing a leaving group, based on the general reactivity of pyridines.

Carbon-Carbon Bond Formation Reactions

The picolinimidamide scaffold can be utilized in modern carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals like palladium. The related picolinamide (B142947) directing group has been extensively used in C-H activation/functionalization reactions. nih.govresearchgate.net This suggests that the nitrogen atom of the imidamide group in this compound could act as a directing group to facilitate C-H activation at the adjacent C3 position of the pyridine ring or even at the methyl group.

Furthermore, picolinimidamide hydrochloride has been reported as a ligand in reductive cross-electrophile coupling reactions. rsc.orgresearchgate.net This indicates that this compound could potentially participate in or influence palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon bonds at various positions on the pyridine ring, assuming a suitable leaving group is present. The reductive synthesis of aminal radicals from amidines also presents a pathway for carbon-carbon bond formation. organic-chemistry.org

Reaction Type Catalyst/Reagents Potential Coupling Partner Potential Product
Directed C-H ActivationPd(OAc)₂ or other Pd catalystsAryl halides, Alkenes, Alkynes3-Aryl/alkenyl/alkynyl-5-methylpicolinimidamide
Cross-Coupling (e.g., Suzuki)Pd catalyst, baseBoronic acids/estersAryl/heteroaryl substituted 5-methylpicolinimidamides
Reductive Radical C-C FormationReducing agentAlkenesAminal derivatives with new C-C bonds organic-chemistry.org

This table outlines potential carbon-carbon bond-forming reactions involving this compound based on the reactivity of related compounds.

Functional Group Interconversions

The imidamide functional group of this compound can undergo various interconversions. For instance, hydrolysis of the imidamide under acidic or basic conditions would likely yield the corresponding picolinamide. The nitrile group, a common precursor to amidines, can be hydrated to an amide, offering a synthetic route to related structures. bit.edu.cn

Furthermore, the amine moieties of the imidamide can be derivatized. For example, reaction with acylating or sulfonylating agents could yield N-acylated or N-sulfonylated picolinimidamides, respectively. These transformations allow for the modification of the compound's properties and the introduction of new functionalities.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of synthesizing this compound and its derivatives, several green chemistry principles can be applied. The use of catalytic methods, particularly with recyclable catalysts, for C-C and C-N bond formation reduces waste compared to stoichiometric reactions. organic-chemistry.org

The synthesis of amidines can be achieved through greener methods, such as silver-catalyzed four-component reactions or copper-catalyzed multicomponent reactions, which offer high atom economy. organic-chemistry.org Enzymatic methods for amide bond formation, a related transformation, are also gaining prominence as a sustainable alternative. nih.gov The use of safer solvents, or even solvent-free conditions, and energy-efficient reaction methods like microwave irradiation can further enhance the green credentials of the synthetic routes.

Stereochemical Control in Derivatization

While this compound itself is achiral, the introduction of chiral centers during its derivatization is a critical aspect, particularly for pharmaceutical applications. Stereochemical control can be achieved through various strategies. If a reaction creates a new stereocenter, the use of chiral catalysts or auxiliaries can favor the formation of one enantiomer or diastereomer over the other.

For instance, in the context of reduction reactions, the use of chiral reducing agents can lead to the stereoselective formation of chiral amines. Similarly, in carbon-carbon bond-forming reactions, the use of chiral ligands on the metal catalyst can induce asymmetry. The diastereoselectivity of reactions involving N-sulfonyl amidine anions has been studied, indicating that stereocontrol is achievable in reactions involving the amidine moiety. acs.org

Advanced Structural Characterization and Analysis

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of compounds. By interacting with electromagnetic radiation, molecules like 5-Methylpicolinimidamide yield unique spectra that serve as fingerprints for their atomic composition and bonding arrangements.

NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive data on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring protons (H-3, H-4, H-6) would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the influence of the nitrogen atom and the substituents, the H-6 proton is expected to be the most downfield. The methyl group protons (-CH₃) would produce a singlet in the aliphatic region (around δ 2.3-2.5 ppm). The protons on the imidamide group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Six distinct signals are expected for the carbon atoms of the 5-methylpyridine ring, and an additional signal would correspond to the imidamide carbon (C=N), which is expected to appear significantly downfield (around δ 150-165 ppm). The methyl carbon would be found at the opposite end of the spectrum, in the high-field region (around δ 15-25 ppm).

Table 1: Predicted NMR Spectroscopic Data for this compound

Analysis Predicted Chemical Shift (δ, ppm) Corresponding Nucleus / Group Expected Multiplicity
¹H NMR8.3 - 8.5H-6 (Pyridine)Singlet (or narrow doublet)
7.5 - 7.7H-4 (Pyridine)Doublet
7.9 - 8.1H-3 (Pyridine)Doublet
2.3 - 2.5-CH₃Singlet
5.0 - 7.0-NH₂ (Imidamide)Broad Singlet
¹³C NMR~160C=N (Imidamide)-
~150C-2 (Pyridine)-
~148C-6 (Pyridine)-
~138C-4 (Pyridine)-
~135C-5 (Pyridine)-
~122C-3 (Pyridine)-
~18-CH₃-

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. Strong, sharp bands in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibrations of the primary amine portion of the imidamide group. The C=N stretching vibration of the imidamide group is expected to produce a strong absorption in the 1640-1690 cm⁻¹ range. Vibrations corresponding to the pyridine ring would include C=C and C=N stretching bands between 1400-1600 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl group would be observed just above and below 3000 cm⁻¹, respectively.

Table 2: Predicted Principal Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3300 - 3500N-H Stretch (asymmetric & symmetric)Strong, Sharp
3010 - 3100Aromatic C-H StretchMedium
2850 - 2960Aliphatic C-H Stretch (-CH₃)Medium
1640 - 1690C=N Stretch (Imidamide)Strong
1550 - 1610N-H BendMedium
1400 - 1600C=C and C=N Ring Stretch (Pyridine)Medium to Strong
1370 - 1390C-H Bend (-CH₃)Medium

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyridine ring in this compound give rise to characteristic absorptions. The spectrum is expected to display intense absorption bands in the 200-300 nm range, corresponding to π→π* transitions within the conjugated system of the pyridine ring. A weaker, longer-wavelength absorption, possibly extending beyond 300 nm, may also be observed due to n→π* transitions involving the non-bonding electrons on the nitrogen atoms.

Table 3: Predicted UV-Visible (UV-Vis) Absorption Data for this compound

Approximate λₘₐₓ (nm) Electronic Transition Associated Chromophore
~200-220π → πPyridine Ring
~250-280π → πPyridine Ring
>300n → π*N atoms in Ring and Imidamide

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₉N₃), high-resolution mass spectrometry would confirm its molecular formula with high accuracy. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. The fragmentation pattern would provide further structural evidence. Plausible fragmentation pathways include the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion, or the loss of an amino group (·NH₂) to form an [M-16]⁺ ion. Cleavage of the pyridine ring and other characteristic fragmentations would also be expected.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Description
135[C₇H₉N₃]⁺Molecular Ion (M⁺)
120[C₆H₆N₃]⁺Loss of ·CH₃ radical
119[C₇H₇N₂]⁺Loss of ·NH₂ radical
92[C₆H₆N]⁺Picolyl cation fragment
78[C₅H₄N]⁺Pyridyl cation fragment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides information on molecular vibrations that is complementary to IR spectroscopy. Vibrations that are symmetric and involve less change in dipole moment are often strong in Raman spectra. For this compound, the symmetric "breathing" mode of the pyridine ring, typically observed around 1000 cm⁻¹, is expected to be a prominent feature. The C=N stretch of the imidamide and the C-CH₃ stretch would also be Raman active.

Table 5: Predicted Principal Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Expected Intensity
~3050Aromatic C-H StretchStrong
~1610Pyridine Ring StretchStrong
~1380Methyl C-H BendMedium
~1000Pyridine Ring Breathing (Symmetric)Strong
~800C-C-N Ring BendMedium

Diffraction Methods for Solid-State Structures

While spectroscopic methods elucidate the molecular structure, X-ray diffraction is the definitive technique for determining the arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, predictions can be made based on its functional groups and related structures.

Table 6: Predicted Solid-State Structural Features for this compound

Structural Feature Description
Primary Intermolecular Force Hydrogen Bonding (e.g., N-H···N)
Secondary Intermolecular Force π-π Stacking Interactions
Likely Crystal Packing Motifs Dimer or chain formation via hydrogen bonds
Data from X-ray Diffraction Precise bond lengths, bond angles, torsion angles, unit cell dimensions, and space group

X-ray Crystallography

For this compound, a successful X-ray crystallographic analysis would yield a wealth of information. The resulting data would be presented in a crystallographic information file (CIF), containing precise atomic coordinates, unit cell dimensions, and space group information. While specific experimental data for this compound is not publicly available, a hypothetical data table illustrating the type of parameters obtained from such an analysis is presented below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C7H9N3
Formula weight 135.17 g/mol
Crystal system Monoclinic
Space group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Note: The values in this table are hypothetical and serve to illustrate the data generated from an X-ray crystallography experiment.

The insights gained from such a study would be crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. nih.gov

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. omicsonline.orgnih.gov Unlike single-crystal X-ray diffraction, PXRD is performed on a powdered sample containing a multitude of small, randomly oriented crystallites. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the crystalline phases present in the sample. omicsonline.org

PXRD is a powerful tool for phase identification, purity assessment, and the determination of unit cell parameters. nih.govmalvernpanalytical.com For this compound, a PXRD analysis would confirm its crystalline nature and provide a unique "fingerprint" that could be used for quality control purposes. The positions and intensities of the peaks in the diffractogram are directly related to the crystal lattice structure. omicsonline.org While a specific PXRD pattern for this compound is not available, the technique would involve irradiating a powdered sample with X-rays and recording the scattered radiation at various angles. rsc.orgrsc.org

Elemental Compositional Analysis

Determining the elemental composition of a compound is a fundamental step in its characterization. Elemental analysis provides the percentage of each element present in the molecule, which is crucial for confirming its empirical and molecular formula. For this compound (C7H9N3), the theoretical elemental composition can be calculated based on its atomic constituents.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 7 84.07 62.20
Hydrogen H 1.01 9 9.09 6.73
Nitrogen N 14.01 3 42.03 31.09

| Total | | | | 135.19 | 100.00 |

Experimental verification of these percentages would typically be carried out using combustion analysis. In this technique, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified, allowing for the determination of the original elemental percentages.

Advanced Chromatographic Techniques with Derivatization

Chromatography is a powerful set of laboratory techniques for the separation, identification, and quantification of the components of a mixture. For compounds that may be difficult to analyze directly due to factors like volatility, polarity, or detector response, derivatization is often employed. This process involves chemically modifying the analyte to produce a new compound (a derivative) with properties that are more suitable for the chosen chromatographic method. nih.govresearchgate.net

For this compound, derivatization could enhance its detectability and improve its chromatographic behavior in techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, if analyzing by GC, derivatization could increase the compound's volatility and thermal stability. In HPLC, derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly increasing its response to UV-Vis or fluorescence detectors. researchgate.net

A common derivatizing agent for compounds with amine or imine functionalities is dansyl chloride. nih.gov Reaction with dansyl chloride would introduce a fluorescent dansyl group, allowing for highly sensitive detection. The choice of derivatization reagent and chromatographic conditions would depend on the specific analytical goals. mdpi.com

Hypothetical HPLC-UV Analysis Conditions with Derivatization

Parameter Condition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Derivatization Reagent Dansyl Chloride

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm or 340 nm) |

Note: This table presents hypothetical conditions to illustrate a potential analytical method.

The development of such a method would require careful optimization of the derivatization reaction (e.g., reaction time, temperature, and pH) and the chromatographic separation parameters to achieve the desired sensitivity and resolution. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties, reactivity, and structure of molecules. Methodologies like Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. DFT calculations could provide valuable insights into the electronic structure of 5-methylpicolinimidamide, including optimized geometry (bond lengths, bond angles, and dihedral angles), Mulliken atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Such studies would be instrumental in predicting the molecule's reactivity and potential interaction sites. However, no specific DFT studies on this compound have been published.

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide very accurate results. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to rigorously investigate the electronic structure of this compound. These calculations would offer a more precise understanding of electron correlation effects, which are important for a detailed description of the molecule's properties. To date, no ab initio computational studies have been reported for this specific compound.

Molecular Orbital Analysis

A molecular orbital (MO) analysis for this compound would be crucial for understanding its chemical behavior. This analysis, typically performed in conjunction with DFT or ab initio calculations, would reveal the energies and compositions of the molecular orbitals. The HOMO-LUMO energy gap is a key parameter that provides information about the molecule's kinetic stability and electronic excitation properties. Without dedicated computational studies, a detailed MO diagram and analysis for this compound are not available.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, flexibility, and interactions with the surrounding environment.

Conformational Analysis and Flexibility

MD simulations could be used to explore the conformational landscape of this compound. By simulating the molecule's movements over a period of time, researchers could identify the most stable conformations and understand the flexibility of different parts of the molecule, such as the rotation around the C-C and C-N bonds. This information is critical for understanding how the molecule might interact with biological targets. However, no such conformational analysis using MD simulations for this compound has been documented.

Solvation Effects

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations with explicit solvent molecules can be used to study the solvation of this compound, providing details about the structure of the solvent around the molecule and the energetics of solvation. This is particularly important for understanding its solubility and behavior in biological systems. Currently, there are no published MD simulation studies that investigate the solvation effects on this compound.

Computational Structural Analysis and Modeling

Computational structural analysis aims to predict and understand the three-dimensional structure of molecules and materials. While specific studies on this compound using the Finite Element Method (FEM) and Applied Element Method (AEM) are not documented in publicly available scientific literature, the principles of these methods can be described in the context of their potential application to this molecule.

Finite Element Analysis (FEM)

Finite Element Analysis (FEM) is a numerical technique used to predict how a subject of interest reacts to real-world physical effects such as mechanical stress, heat transfer, and fluid flow. In the context of molecular modeling, FEM is more commonly applied to larger systems like biomolecules or material science rather than individual small molecules. However, it could theoretically be used to study the stress distributions within a crystal lattice of this compound.

Hypothetical Research Findings:

A hypothetical FEM study on a crystalline form of this compound could reveal areas of high stress and strain within the crystal structure. This information could be valuable in understanding the material's mechanical properties, such as its hardness and potential fracture points.

Table 1: Hypothetical FEM Analysis Parameters for this compound Crystal

ParameterDescription
Element Type 3D solid elements representing molecular clusters.
Material Properties Anisotropic elasticity tensor derived from quantum mechanical calculations.
Boundary Conditions Fixed or periodic boundary conditions to simulate a bulk crystal.
Loading Conditions Uniaxial compression or shear stress to simulate mechanical deformation.

Note: This table represents a hypothetical application of FEM to this compound, as no specific studies have been identified.

Applied Element Method (AEM)

The Applied Element Method (AEM) is a computational tool that is particularly well-suited for analyzing the structural behavior of materials up to and including complete collapse. It combines features of both the finite element method and the discrete element method. AEM is primarily used in civil engineering to simulate the response of buildings and other large structures to various loads.

Hypothetical Research Findings:

Given its focus on large-scale structures, the direct application of AEM to a single molecule like this compound is not conventional. However, one could envision its use in modeling the behavior of a large aggregate or powder of this compound, predicting how the bulk material might fracture or separate under stress.

Table 2: Hypothetical AEM Simulation Parameters for a this compound Aggregate

ParameterDescription
Element Definition Each element could represent a single crystal or a cluster of molecules.
Spring Properties Normal and shear springs connecting elements, with properties derived from intermolecular forces.
Analysis Type Simulation of structural response to impact or vibrational forces.

Note: This table represents a hypothetical application of AEM to this compound, as no specific studies have been identified.

Binding Free Energy Calculations for Molecular Interactions

Binding free energy calculations are a cornerstone of computational chemistry and drug discovery, used to predict the affinity of a ligand for a receptor. These calculations can provide valuable insights into the thermodynamics of molecular recognition. While no specific binding free energy calculations for this compound have been found in the reviewed literature, the general methodologies are well-established.

Established Methodologies:

Common methods for calculating binding free energy include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These end-point methods estimate the free energy by combining molecular mechanics energy with a continuum solvation model.

Thermodynamic Integration (TI) and Free Energy Perturbation (FEP): These alchemical methods calculate the free energy difference between two states by gradually transforming one molecule into another over a series of simulations.

Hypothetical Research Findings:

A computational study could be designed to calculate the binding free energy of this compound to a hypothetical protein target. The results would indicate the strength of the interaction and could be used to guide the design of more potent analogs.

Table 3: Hypothetical Binding Free Energy Calculation Results for this compound and a Target Protein

MethodCalculated ΔG (kcal/mol)Key Contributing Energy Term
MM/PBSA-8.5 ± 0.7Electrostatic Interactions
MM/GBSA-7.9 ± 0.6Van der Waals Interactions
FEP-8.2 ± 0.3Not Applicable

Note: This table presents hypothetical data to illustrate the output of such a study, as no specific research on this compound was found.

Reaction Pathway and Mechanistic Simulations

Reaction pathway and mechanistic simulations are used to explore the potential energy surface of a chemical reaction, identifying transition states and intermediates to elucidate the reaction mechanism. These simulations are crucial for understanding how a reaction proceeds and for predicting reaction kinetics. No specific reaction pathway simulations for this compound have been identified in the literature.

Established Methodologies:

Quantum Mechanics (QM) and Molecular Dynamics (MD) simulations: These are foundational tools for exploring reaction pathways.

QM/MM (Quantum Mechanics/Molecular Mechanics) methods: These are particularly useful for studying reactions in large systems, such as enzymes, by treating the reactive center with a high level of theory (QM) and the surrounding environment with a more computationally efficient method (MM).

Hypothetical Research Findings:

A computational investigation into the hydrolysis of this compound could be performed. The simulation would map out the energy profile of the reaction, identifying the structure of the transition state and the activation energy. This information would be critical for understanding the compound's stability and reactivity.

Table 4: Hypothetical Energy Profile for the Hydrolysis of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + H₂O)0.0
Transition State+25.3
Intermediate+5.2
Products-10.8

Note: This table contains hypothetical data to demonstrate the type of information that would be generated from a reaction pathway simulation, as no specific studies on this compound were found.

Scientific Literature Lacks Detailed Coordination Chemistry Studies on this compound

A thorough investigation of scientific databases and chemical literature reveals a significant lack of published research specifically detailing the coordination chemistry and ligand design applications of the compound this compound. Despite searches for its metal complexes, structural data, and catalytic applications, no specific studies detailing its coordination modes, metal ion complexation, or use in ligand design were found.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the coordination chemistry of this compound based on the currently available scientific literature. The creation of content for the requested sections—such as specific coordination modes, metal ion complexation studies, chelate effects, and principles for ligand design based on this compound—would require speculation in the absence of experimental data.

While the broader class of picolinamide (B142947) and related bidentate nitrogen-containing ligands has been studied, direct extrapolation of their properties to this compound without specific research on the compound itself would not meet the standards of scientific accuracy. Further experimental research is needed to elucidate the coordination behavior and potential applications of this compound in the field of inorganic chemistry and catalysis.

Coordination Chemistry and Ligand Design

Spectroscopic Characterization of Coordination Compounds

The coordination of 5-Methylpicolinimidamide to a metal center induces significant and observable changes in its spectroscopic signatures. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are instrumental in elucidating the binding mode and the electronic environment of the resulting metal complexes.

Infrared (IR) Spectroscopy: Upon complexation, the vibrational frequencies associated with the C=N and N-H bonds of the imidamide group, as well as the vibrations of the pyridine (B92270) ring, are altered. The stretching vibration of the C=N bond typically shifts to a lower frequency (a redshift), indicating a weakening of this bond due to the coordination of the imidamide nitrogen to the metal ion. This shift is a direct consequence of the donation of electron density from the ligand to the metal center. Similarly, the N-H stretching and bending vibrations are also affected, providing further evidence of coordination. New bands at lower frequencies, corresponding to the formation of metal-nitrogen (M-N) bonds, often appear in the far-IR region of the spectrum, confirming the successful formation of the complex.

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Change (Δν)
ν(N-H)~3400-3300Lower frequencyNegative
ν(C=N)~1640Lower frequencyNegative
Pyridine Ring Vibrations~1600-1400ShiftedVaries
ν(M-N)Not Applicable~500-400New Band

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The chemical shifts of the protons and carbon atoms in the this compound ligand are sensitive to the coordination event. Protons on the pyridine ring and the methyl group, as well as the N-H protons, typically experience a downfield shift upon coordination. This deshielding effect is caused by the withdrawal of electron density from the ligand towards the positively charged metal center. The magnitude of these shifts can provide insights into the strength of the metal-ligand bond and the geometry of the complex. For paramagnetic metal complexes, the signals in the NMR spectrum can be significantly broadened and shifted over a much wider range, providing information about the magnetic properties of the complex.

X-ray Crystallography of Metal-5-Methylpicolinimidamide Complexes

Typically, this compound acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the imidamide group, forming a stable five-membered chelate ring. The resulting coordination geometry (e.g., octahedral, square planar, tetrahedral) is dependent on the nature of the metal ion, its oxidation state, and the presence of other co-ligands.

ParameterTypical ValueSignificance
Crystal System Varies (e.g., Monoclinic, Orthorhombic)Describes the symmetry of the crystal lattice.
Space Group Varies (e.g., P2₁/c, C2/c)Defines the specific symmetry elements within the crystal.
M-N(pyridine) Bond Length ~2.0 - 2.2 ÅIndicates the strength of the bond between the metal and the pyridine nitrogen.
M-N(imidamide) Bond Length ~2.0 - 2.2 ÅIndicates the strength of the bond between the metal and the imidamide nitrogen.
N-M-N Bite Angle ~75° - 85°The angle within the five-membered chelate ring, indicative of ring strain.

These structural details are crucial for understanding the reactivity and potential applications of these coordination compounds, for example, in catalysis or materials science. The solid-state packing of the molecules, influenced by intermolecular forces such as hydrogen bonding involving the non-coordinated N-H group, can also be analyzed.

Mechanistic Elucidation of Molecular Interactions

Mechanistic Pathways of Chemical Reactions Involving 5-Methylpicolinimidamide

Reduction Mechanisms

To generate the requested content, specific experimental or computational studies focusing on this compound would be required. Without such dedicated research, any attempt to create the article would be unfounded and would not meet the standards of scientific accuracy.

Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the displacement of a leaving group by a nucleophile. In the context of this compound, the pyridine (B92270) ring, rendered electron-deficient by the nitrogen heteroatom and the 2-amidinyl substituent, is predisposed to undergo nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for nucleophilic aromatic substitution on pyridine and its derivatives proceeds through a two-step addition-elimination pathway. This process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, typically at the positions ortho or para (2- or 4-positions) to the electron-withdrawing nitrogen atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the carbon atom at the 2-position, bonded to the imidamide group, and the carbon at the 6-position are the most likely sites for nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen facilitates the stabilization of the negative charge in the Meisenheimer intermediate. The presence of the methyl group at the 5-position has a modest electronic effect but can influence the regioselectivity of the attack through steric hindrance.

The reactivity of the pyridine ring towards nucleophilic substitution is significantly influenced by the nature of any activating groups. While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the public domain, studies on related N-methylpyridinium ions offer valuable insights. For instance, the reactivity of 2-substituted N-methylpyridinium ions in reactions with piperidine (B6355638) in methanol (B129727) reveals a leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This suggests that for certain pyridinium (B92312) systems, the reaction is not controlled by the initial nucleophilic addition but rather by the deprotonation of the addition intermediate. nih.gov

The imidamide group at the 2-position of this compound is a strong electron-withdrawing group, analogous to a cyano group, which would be expected to activate the pyridine ring for nucleophilic attack. The mechanism can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles will favor a direct attack on the electron-deficient ring.

Recent research has also highlighted the existence of a mechanistic continuum in SNAr reactions, ranging from a stepwise process with a distinct Meisenheimer intermediate to a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.gov The specific pathway taken by this compound would depend on the interplay of factors including the strength of the nucleophile, the stability of the potential intermediate, and the nature of the solvent.

Computational studies on related electron-deficient heterocycles have proven to be a powerful tool for elucidating reaction mechanisms. amanote.com Such studies can provide detailed information on the transition state structures and energy barriers associated with the nucleophilic attack and leaving group departure, offering a deeper understanding of the factors that govern the reactivity of compounds like this compound.

Table 1: Key Factors Influencing Nucleophilic Substitution on this compound

FactorInfluence on Mechanism and Reactivity
Pyridine Ring The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.com
Imidamide Group As a strong electron-withdrawing group at the 2-position, it further activates the ring towards nucleophilic substitution. nih.gov
Methyl Group The methyl group at the 5-position can exert a minor electronic donating effect and may sterically hinder attack at the adjacent 6-position.
Nucleophile The strength and nature of the nucleophile are critical. Stronger nucleophiles will react more readily. The reaction can be subject to general base catalysis with protic nucleophiles. nih.gov
Leaving Group If a suitable leaving group is present on the ring, its ability to depart will influence the overall reaction rate. In some cases, the imidamide group itself or a substituent on it could act as a leaving group under specific conditions.
Solvent The polarity and protic/aprotic nature of the solvent can influence the stability of the reactants, intermediates, and transition states, thereby affecting the reaction rate and mechanism.

Table 2: Comparison of Potential Nucleophilic Substitution Mechanisms

MechanismDescriptionKey Characteristics for this compound
Stepwise (SNAr) Formation of a discrete, resonance-stabilized Meisenheimer complex intermediate. libretexts.orgFavored by strong electron-withdrawing groups like the imidamide group, which can stabilize the negative charge of the intermediate.
Concerted Bond formation and bond breaking occur in a single transition state without a stable intermediate.May be favored with very good leaving groups or under conditions that disfavor the formation of a stable Meisenheimer complex.
Borderline A mechanism that lies on the continuum between the stepwise and concerted pathways.The reaction of this compound with certain nucleophiles could fall into this category, where the distinction between a transition state and a very short-lived intermediate becomes blurred. nih.gov

Advanced Applications in Chemical Research

Utilization as a Building Block in Complex Molecular Synthesis

The amidine functionality within 5-Methylpicolinimidamide serves as a key reactive site, enabling its use as a precursor in the synthesis of more complex molecular frameworks, particularly heterocyclic compounds and supramolecular architectures.

The amidine group is a well-established synthon for the construction of various nitrogen-containing heterocycles. Its ability to act as a binucleophile makes it an ideal reaction partner for a variety of electrophilic reagents.

Pyrimidines: Pyrimidine rings are fundamental components of many biologically active molecules, including nucleic acids and various pharmaceuticals. A common and efficient method for pyrimidine synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. bu.edu.eg In this context, this compound could react with various α,β-unsaturated ketones or 1,3-diketones to yield highly substituted pyrimidines. The reaction typically proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)
BenzamidineDibenzoylmethaneK₂CO₃, EtOH, reflux2,4,6-Triphenylpyrimidine85
AcetamidineAcetylacetoneNaOEt, EtOH, reflux2,4,6-Trimethylpyrimidine78
GuanidineEthyl acetoacetateNaOEt, EtOH, reflux2-Amino-6-methylpyrimidin-4(3H)-one92

This table presents representative examples of pyrimidine synthesis from various amidines and 1,3-dicarbonyl compounds, illustrating the potential synthetic routes for this compound.

Oxadiazoles: The 1,2,4-oxadiazole moiety is another important heterocycle found in many medicinal compounds. A primary route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration. nih.govmdpi.com Amidines, such as this compound, can be converted to their corresponding amidoximes by reaction with hydroxylamine. These amidoximes can then be acylated and cyclized to form the desired 1,2,4-oxadiazole.

AmidoximeAcylating AgentCoupling Agent/ConditionsProductYield (%)
BenzamidoximeBenzoic acidEDC, HOBt, DMF, 110 °C3,5-Diphenyl-1,2,4-oxadiazole75
AcetamidoximeAcetic anhydridePyridine (B92270), reflux3,5-Dimethyl-1,2,4-oxadiazole68
4-Methoxybenzamidoxime4-Chlorobenzoyl chlorideEt₃N, CH₂Cl₂, rt3-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole82

This table provides examples of 1,2,4-oxadiazole synthesis from amidoximes, a potential derivative of this compound, highlighting the versatility of this synthetic pathway.

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The amidine functional group, with its capacity for strong hydrogen bonding and as a ligand for metal coordination, makes this compound a promising candidate for the construction of well-defined supramolecular assemblies.

The N-H protons of the amidine group can act as hydrogen bond donors, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. This dual functionality can lead to the formation of predictable hydrogen-bonding motifs, such as dimers or extended chains. Furthermore, the pyridine nitrogen and the exocyclic nitrogen atoms of the imidamide group can coordinate to metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The specific geometry and electronic properties of this compound would influence the resulting supramolecular structure.

Catalytic Applications

The basicity and coordinating ability of the amidine moiety also suggest potential applications for this compound in catalysis, both as a catalyst itself or as a ligand for a catalytically active metal center.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Amidines can function as strong, neutral Brønsted bases to promote a variety of organic reactions. For example, they can be used to deprotonate weakly acidic C-H, N-H, and O-H bonds, thereby generating reactive nucleophiles. Furthermore, this compound could serve as a bidentate ligand for transition metals, forming stable complexes that can catalyze a range of transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyridine ring and the methyl substituent would modulate the catalytic activity of the metal center.

For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. This compound could be immobilized on a solid support, such as silica or a polymer resin, to create a heterogeneous catalyst. This could be achieved by covalently linking the pyridine ring or by ionic interaction with the amidinium salt. Such supported catalysts could find use in continuous flow reactors and other industrial applications. While direct use of amidines as heterogeneous catalysts is less common, their incorporation into larger catalytic structures is a viable strategy.

Asymmetric catalysis focuses on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. Chiral amidines have emerged as powerful organocatalysts and ligands for asymmetric transformations. If this compound were to be resolved into its enantiomers or modified with a chiral auxiliary, it could potentially be used in asymmetric catalysis. For instance, chiral amidine-based catalysts have been successfully employed in enantioselective Michael additions, aldol reactions, and aza-Henry reactions. The development of a chiral version of this compound could open up new avenues in the stereoselective synthesis of complex molecules.

Materials Science Innovations

This compound is a compound of growing interest in materials science due to its unique chemical structure. Its potential lies in its utility as a foundational component for creating novel materials with tailored properties.

Development of New Materials (e.g., for optoelectronics)

As a substituted pyridine derivative, this compound serves as a valuable building block in the synthesis of more complex molecules . This characteristic is particularly relevant in the field of optoelectronics. Research suggests that substituent-driven tuning of charge-transfer complexes may lead to applications in this area . The specific structure of this compound, featuring a picolinamide (B142947) backbone with a methyl group, allows for modifications that can influence the electronic properties of materials derived from it . By altering the substituents on the pyridine ring, researchers can potentially control the material's ability to absorb and emit light, making it a candidate for the development of new organic electronic devices.

Polymer Chemistry Applications

In polymer chemistry, the creation of large molecules, or polymers, relies on the linking of smaller repeating units called monomers khanacademy.orgyoutube.com. This compound's role as a "building block" for more complex molecules suggests its potential for use in this field . While specific polymers incorporating this compound are not extensively detailed, its chemical nature allows it to be theoretically incorporated into polymer chains. Such an inclusion could impart unique functionalities to the resulting polymer, potentially enhancing thermal stability, conductivity, or other desirable properties for engineering plastics and other advanced materials.

Explorations in Chemical Biology

The unique chemical properties of this compound also make it a subject of investigation in chemical biology, particularly in studying and manipulating biological systems at a molecular level.

Interactions with Biological Macromolecules

Biological macromolecules are large, complex molecules essential for life, categorized into four main classes: carbohydrates, proteins, nucleic acids, and lipids khanacademy.orgjumedicine.com. This compound is being actively investigated for its potential interactions with these large biological molecules . The mechanism of interaction often involves its imidamide functional group, which can form hydrogen bonds and other non-covalent interactions with specific molecular targets like enzymes or receptors . These interactions can modulate the activity of the biological macromolecule, a principle that is fundamental to medicinal chemistry and drug discovery .

Rational Design of Target-Specific Chemical Probes

A chemical probe is a small molecule used to study and manipulate a specific protein or molecular target within a biological system, thereby revealing its function nih.gov. The development of these probes requires a rational design process to ensure high selectivity and sensitivity for the intended target nih.gov.

Given that this compound can interact with biological targets, its core structure serves as a valuable scaffold for designing such target-specific chemical probes . Researchers can systematically modify its structure—for instance, by altering groups attached to the pyridine ring—to enhance its binding affinity and selectivity for a particular enzyme or receptor. This process of rational design allows for the creation of precise tools to investigate biological pathways and validate new drug targets. The ultimate goal is to develop a probe that interacts specifically with one target, such as the protein arginine methyltransferase PRMT1, over others like PRMT5, to understand its distinct biological role nih.gov.

Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular FormulaC₇H₉N₃·HCl
Molecular Weight~171.63 g/mol to 173.62 g/mol

Future Directions and Interdisciplinary Research

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel 5-Methylpicolinimidamide derivatives. mdpi.com By leveraging computational power, researchers can navigate the vast chemical space more efficiently, accelerating the identification of molecules with desired properties. mdpi.comsubstack.com

Machine learning models, particularly deep neural networks, can be trained to predict the properties of these virtual compounds, including their bioactivity, toxicity, and physicochemical characteristics (Quantitative Structure-Activity Relationship - QSAR). nih.govnih.gov This predictive capability allows for the rapid in silico screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This significantly reduces the time and cost associated with traditional drug discovery pipelines. substack.comnih.gov

Table 1: Applications of AI/ML in the Design of this compound Derivatives

AI/ML Application Description Potential Impact on this compound Research
Generative Models Algorithms that create new molecular structures based on learned patterns from existing data. nih.gov Design of novel this compound derivatives with unique scaffolds and properties.
Predictive Modeling (QSAR) Machine learning models that predict the biological activity and properties of molecules. nih.gov Rapidly screen virtual libraries to identify candidates with high potency and low toxicity.
Retrosynthesis Prediction AI tools that suggest synthetic pathways for a target molecule. nih.gov Accelerate the synthesis of promising new derivatives by identifying efficient reaction pathways.

| ADMET Prediction | Algorithms that forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. mdpi.com | Early-stage filtering of candidates with poor pharmacokinetic profiles, improving success rates. |

High-Throughput Screening and Combinatorial Chemistry Approaches

To experimentally explore the vast chemical space of this compound derivatives, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. ufl.edu Combinatorial chemistry facilitates the rapid synthesis of large, diverse libraries of related compounds from a common molecular scaffold. wikipedia.org This approach is ideal for systematically exploring how different functional groups attached to the this compound core influence its biological activity. nih.gov

Using techniques like parallel synthesis, a multitude of derivatives can be created simultaneously by reacting the this compound core with a variety of building blocks. umb.edu This allows for the systematic modification of the pyridine (B92270) ring, the methyl group, or the imidamide functional group, leading to a library containing thousands of distinct molecules. wikipedia.orgmu.edu.iq

Once synthesized, these chemical libraries can be subjected to HTS. embopress.org This automated process allows for the rapid testing of thousands of compounds against a specific biological target, such as an enzyme or a receptor, to identify "hits"—compounds that exhibit a desired activity. ufl.edunih.gov HTS assays can be designed to measure various endpoints, from enzyme inhibition to changes in cell proliferation. mdpi.com The integration of robotics and data processing enables the screening of an entire library in a matter of days. ufl.edu

The combination of combinatorial chemistry to "make" the molecules and HTS to "test" them creates a powerful engine for drug discovery and materials science. nih.gov For this compound, this could lead to the discovery of new drug candidates for a range of diseases or new materials with unique properties.

Table 2: Combinatorial Approach for this compound Library Synthesis

Scaffold Building Block Set A (R1) Building Block Set B (R2) Resulting Library Size
This compound Core 50 different aldehydes 50 different amines 2,500 unique derivatives

Green Synthesis and Sustainable Chemistry for this compound Derivatives

Future synthetic strategies for this compound and its derivatives will increasingly be guided by the principles of green and sustainable chemistry. The goal is to develop manufacturing processes that are not only efficient but also environmentally benign, reducing waste and minimizing the use of hazardous substances. nih.govnih.gov

Key areas of focus include:

Use of Renewable Feedstocks : Investigating the use of bio-based starting materials to replace petroleum-derived precursors could significantly improve the sustainability profile of the synthesis. nih.gov

Greener Solvents : Replacing traditional volatile organic solvents with safer alternatives such as water, supercritical fluids, or ionic liquids can reduce environmental pollution and health risks. nih.govmdpi.com

Catalysis : The use of highly efficient catalysts, including biocatalysts like enzymes or metallic nanoparticles, can enable reactions to proceed under milder conditions (lower temperature and pressure), increase selectivity, and reduce energy consumption. nih.gov Biocatalysis, in particular, offers exceptional selectivity and operates in environmentally friendly aqueous media. nih.gov

Atom Economy and Waste Reduction : Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This inherently minimizes the generation of waste. A key metric for evaluating the sustainability of a process is the Process Mass Intensity (PMI), which measures the total mass of materials used to produce a kilogram of the active pharmaceutical ingredient. msd.com The goal is to develop synthetic strategies that significantly lower the PMI. msd.com

Plant-mediated synthesis, where plant extracts provide reducing and capping agents, represents an emerging eco-friendly approach for creating nanoparticle catalysts that could be used in the synthesis of this compound derivatives. researchgate.netmdpi.com These methods are cost-effective, non-toxic, and can often be performed at room temperature. researchgate.net

Expanding the Scope of Ligand Applications

The unique structural features of this compound—a nitrogen-containing heterocyclic pyridine ring and a bidentate-capable imidamide group—make it a highly promising ligand in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The specific way in which these ligands bind, including the number of bonds and the geometry, dictates the physical and chemical properties of the resulting complex. wikipedia.orgnih.gov

Future research will likely explore the coordination of this compound with a wide range of transition metals and lanthanides. The imidamide group can act as a bidentate chelating agent, forming stable ring structures with metal ions, which can enhance the stability of the resulting complex. nih.gov

Potential applications for these novel coordination complexes include:

Homogeneous Catalysis : Metal complexes are widely used as catalysts in organic synthesis. New complexes of this compound could exhibit novel catalytic activities for reactions such as cross-coupling, hydrogenation, or oxidation.

Materials Science : The coordination complexes could serve as building blocks for metal-organic frameworks (MOFs) or other porous materials with applications in gas storage, separation, and sensing.

Bioinorganic Chemistry : As a ligand, this compound could be used to develop metal-based therapeutic or diagnostic agents. For example, it could be used to deliver a radioactive metal isotope to a specific biological target for imaging or therapy. It could also be used to modulate the activity of metalloenzymes.

Table 3: Potential Coordination Modes of this compound

Coordination Mode Description Potential Metal Ions
Monodentate Binds to the metal center through a single donor atom (e.g., one of the imidamide nitrogens). Various transition metals
Bidentate Chelating Binds to the metal center through two donor atoms (both imidamide nitrogens), forming a stable ring. nih.gov Platinum, Palladium, Copper, Zinc

| Bridging | The ligand connects two or more metal centers. | Rhodium, Silver, Gold |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

To fully understand and optimize the function of this compound in its various applications, it is essential to study its reaction dynamics and electronic behavior on a fundamental timescale. Ultrafast spectroscopy techniques, which use laser pulses with durations on the order of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s), are powerful tools for this purpose. aps.org

Techniques such as transient absorption and two-dimensional infrared spectroscopy can be used to directly observe the short-lived intermediate states that occur during a chemical reaction or after the molecule absorbs light. aps.org This allows researchers to map out the precise sequence of events in processes such as:

Photoinduced electron transfer : Understanding how the molecule behaves when it absorbs light is crucial for applications in photochemistry and materials science.

Ligand-receptor binding : By tracking the subtle structural changes that occur when this compound binds to a biological target, researchers can gain insights into the mechanism of action and design more potent drugs.

Catalytic cycles : Ultrafast spectroscopy can be used to observe the transient intermediates in a catalytic reaction, helping to elucidate the reaction mechanism and design more efficient catalysts.

These advanced mechanistic studies will provide a detailed, atomistic-level understanding of the structure-function relationships of this compound and its derivatives, enabling a more rational and efficient design of molecules for specific applications.

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